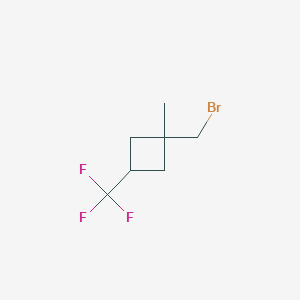

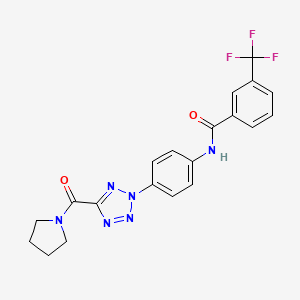

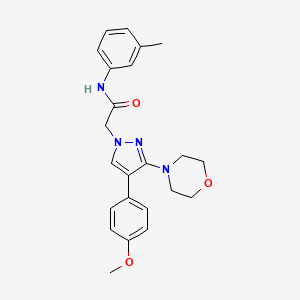

![molecular formula C14H9BrClFO2 B2546268 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 309936-81-0](/img/structure/B2546268.png)

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a compound that can be synthesized from bromoarenes and benzaldehydes. It is a molecule that contains a bromine atom and a benzyl ether group with a chloro-fluoro substitution on the aromatic ring. This compound is likely to be of interest due to its potential use in the synthesis of more complex molecules, such as pharmaceuticals or materials with specific properties.

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step process starting from simple bromoarenes and benzaldehydes. For instance, a convergent synthesis of tetrahydro-5H-benzo[c]fluorene derivatives has been reported, which involves a ring-closing metathesis (RCM) using Hoveyda-Grubbs II catalyst, followed by an acid-mediated cyclization/nucleophilic addition to yield the final product with high stereo- and regio-control . Similarly, the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde involves formylation of 2-(tert-butyl)phenol followed by bromination under optimized conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related bromo-substituted benzaldehydes has been studied using various spectroscopic techniques. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were characterized by FT-IR, GC-MS, and NMR spectroscopy, and their favored conformations were predicted using computational methods . The crystal structure of 2-bromo-5-fluorobenzaldehyde revealed that the benzaldehyde oxygen atom is trans to the bromo substituent, and the molecule exhibits short Br...F interactions and π-stacking in the crystal lattice . These findings provide insights into the structural characteristics that might also be relevant for this compound.

Chemical Reactions Analysis

Bromo-substituted benzaldehydes can undergo various chemical reactions. For instance, selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . The reactivity of bromo-substituted compounds can also be seen in the synthesis of non-peptide CCR5 antagonists, where bromination steps are crucial for constructing the desired molecular framework . These reactions highlight the versatility of bromo-substituted benzaldehydes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzaldehydes are influenced by their functional groups and substituents. For example, the presence of electron-withdrawing groups such as bromine and fluorine can affect the molecule's reactivity and interaction with other chemical species. The crystallographic study of 2-bromo-5-fluorobenzaldehyde provides evidence of specific intermolecular interactions, such as halogen bonding and π-stacking, which could also be expected in the case of this compound . These properties are important for understanding the behavior of the compound in different environments and can influence its application in further chemical transformations.

Scientific Research Applications

Synthesis and Spectral Analysis

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde and its derivatives have been synthesized and characterized through various methods including FT-IR, GC-MS, and NMR spectroscopy. These compounds are analyzed for their conformations, geometrical parameters, and molecular properties, indicating their potential in the synthesis of complex organic molecules (Balachander & Manimekalai, 2017).

Functionalized Benzothiophenes and Benzofurans Synthesis

Research demonstrates the utility of related bromo and chloro-substituted benzaldehydes in the synthesis of functionalized benzothiophenes and benzofurans, showcasing their role in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).

Organic Synthesis and Catalysis

The compound and its structural analogs are utilized in organic synthesis, particularly in the selective ortho-bromination of substituted benzaldoximes. This application is crucial for the synthesis of substituted 2-bromobenzaldehydes, which are valuable intermediates in organic synthesis, demonstrating the compound's relevance in synthetic organic chemistry and catalysis (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Antimicrobial Applications

Research into the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes derived from reactions involving chloro and bromo-substituted benzaldehydes has shown potential antimicrobial applications. These compounds are investigated as antimicrobial additives for lubricating oils and fuels, highlighting their significance in industrial applications (Talybov, Akhmedova, & Yusubov, 2022).

Radiochemical Synthesis

In radiochemistry, similar fluorine-18 substituted aromatic aldehydes are synthesized for use as intermediates in the production of radiopharmaceuticals. This application underscores the importance of halogen-substituted benzaldehydes in the development of diagnostic and therapeutic agents (Lemaire, Damhaut, Plenevaux, Cantineau, Christiaens, & Guillaume, 1992).

properties

IUPAC Name |

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClFO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKRWRWITXVNQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

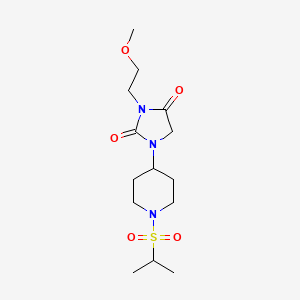

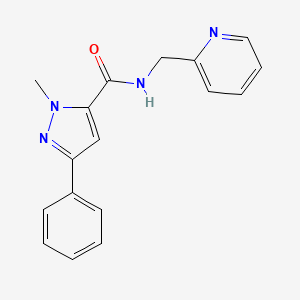

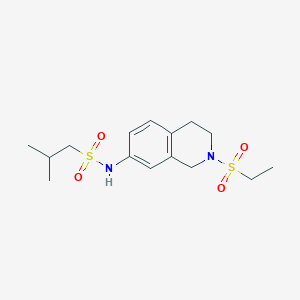

![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)

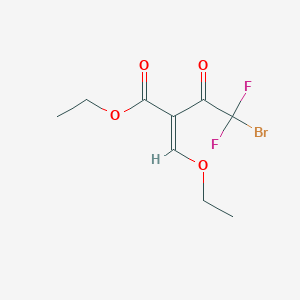

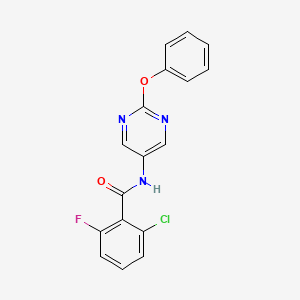

![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)

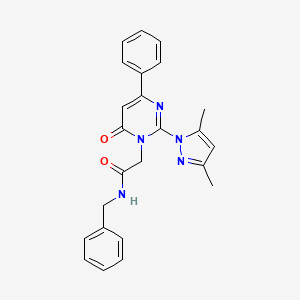

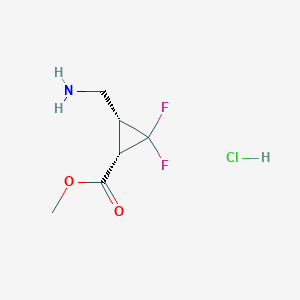

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)